Physicochemical Properties and Predicted pKa Relative to Non-Fluorinated Aniline
3-Fluoro-4-(2-propoxyethoxy)aniline exhibits a predicted pKa of 4.08±0.10, which is significantly lower than the pKa of unsubstituted aniline (pKa ~4.6) due to the electron-withdrawing effect of the fluorine atom . This lower pKa indicates that the compound is less basic and more easily deprotonated, which can impact its reactivity in nucleophilic aromatic substitution reactions and its solubility profile at physiological pH relative to non-fluorinated aniline building blocks. The predicted LogP of 1.87 suggests moderate lipophilicity .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.08±0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted aniline: pKa ~4.6 (standard reference value) |
| Quantified Difference | Approximately 0.52 pKa units lower |
| Conditions | Predicted values based on chemical structure |
Why This Matters
The lower pKa alters the compound's protonation state at near-neutral pH compared to non-fluorinated anilines, which is a critical consideration for reaction optimization and for predicting behavior in biological assays.
